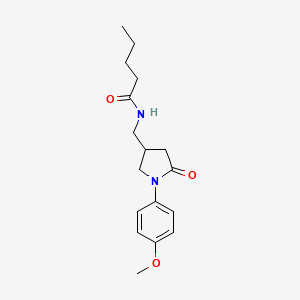

N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)pentanamide

Beschreibung

N-((1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)pentanamide is a synthetic compound featuring a pyrrolidinone core substituted with a 4-methoxyphenyl group and a pentanamide side chain.

Eigenschaften

IUPAC Name |

N-[[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl]pentanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O3/c1-3-4-5-16(20)18-11-13-10-17(21)19(12-13)14-6-8-15(22-2)9-7-14/h6-9,13H,3-5,10-12H2,1-2H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWSGLXFTKNKRJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)NCC1CC(=O)N(C1)C2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)pentanamide typically involves multiple steps:

-

Formation of the Pyrrolidine Ring: : The initial step involves the cyclization of a suitable precursor to form the pyrrolidine ring. This can be achieved through the reaction of a 4-methoxyphenyl-substituted amine with a suitable carbonyl compound under acidic or basic conditions.

-

Introduction of the Methoxyphenyl Group: : The methoxyphenyl group is introduced via a nucleophilic substitution reaction, where a 4-methoxyphenyl halide reacts with the pyrrolidine intermediate.

-

Attachment of the Pentanamide Chain: : The final step involves the acylation of the pyrrolidine intermediate with pentanoyl chloride in the presence of a base such as triethylamine to form the desired compound.

Industrial Production Methods

Industrial production of N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)pentanamide may involve optimized versions of the above synthetic routes, often employing continuous flow reactors to enhance yield and purity. Catalysts and solvents are carefully selected to maximize efficiency and minimize environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

-

Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxylated derivatives.

-

Reduction: : Reduction reactions can target the carbonyl group in the pyrrolidine ring, potentially converting it to a hydroxyl group.

-

Substitution: : The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the methoxy group.

Major Products

Oxidation: Hydroxylated derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)pentanamide has diverse applications in scientific research:

-

Chemistry: : Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

-

Biology: : Investigated for its potential biological activity, including interactions with enzymes and receptors.

-

Medicine: : Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders due to its structural similarity to known bioactive compounds.

-

Industry: : Utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals.

Wirkmechanismus

The mechanism by which N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)pentanamide exerts its effects involves its interaction with specific molecular targets:

Molecular Targets: It may interact with enzymes or receptors, modulating their activity.

Pathways Involved: The compound could influence signaling pathways related to neurotransmission, inflammation, or cell proliferation.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Pharmacological and Physicochemical Properties

N-(4-Methoxyphenyl)pentanamide :

- Activity : Exhibits anthelmintic activity comparable to albendazole but with a slower onset (parasite immobilization at 48 h vs. 24 h for albendazole) .

- Cytotoxicity : Significantly lower toxicity in human (SH-SY5Y) and monkey (Vero) cell lines compared to albendazole .

- Drug-Likeness : High topological polar surface area (TPSA), favorable logP (~2.5), and predicted blood-brain barrier (BBB) penetration .

- Quinolinyl-pentanamides (e.g., 10b, 10d): Substituted with arylpiperazine groups (e.g., 4-methoxyphenyl or trifluoromethoxyphenyl) to modulate receptor affinity.

- Target Compound: The pyrrolidinone ring may enhance rigidity and hydrogen-bonding capacity compared to linear analogs like N-(4-methoxyphenyl)pentanamide. This could improve target binding but may reduce solubility.

Research Findings and Implications

- Antiparasitic Activity: N-(4-Methoxyphenyl)pentanamide demonstrates that simplification of complex scaffolds (e.g., albendazole) can retain activity while improving safety and manufacturability . The target compound’s pyrrolidinone moiety may further optimize pharmacokinetics.

- Structural Flexibility vs. Rigidity : Linear analogs (e.g., N-(4-methoxyphenyl)pentanamide) prioritize synthetic accessibility, while cyclic variants (e.g., the target compound) may enhance target engagement through conformational restriction.

- Unanswered Questions : The mechanism of action of N-(4-methoxyphenyl)pentanamide remains unclear, though it likely differs from albendazole’s β-tubulin inhibition . The target compound’s biological activity warrants empirical validation.

Biologische Aktivität

N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)pentanamide, also known by its CAS number 877640-10-3, is a compound of interest due to its potential biological activities. It features a pyrrolidine ring, which is known for various pharmacological properties, including analgesic and anti-inflammatory effects. This article explores the biological activity of this compound, focusing on its pharmacodynamics, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)pentanamide can be represented as follows:

The biological activity of N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)pentanamide is likely influenced by its structural components:

- Pyrrolidine Ring : This moiety is associated with various biological activities, including analgesic and anticonvulsant effects.

- Methoxyphenyl Group : The presence of the methoxy group enhances lipophilicity, potentially improving the compound's ability to cross biological membranes and interact with target sites.

1. Antimicrobial Activity

Recent studies have indicated that derivatives containing pyrrolidine rings exhibit significant antimicrobial properties. For instance, compounds similar to N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)pentanamide have shown effectiveness against various bacterial strains.

| Compound | Bacterial Strain | Activity |

|---|---|---|

| Compound A | Salmonella typhi | Moderate |

| Compound B | Bacillus subtilis | Strong |

| Compound C | E. coli | Weak |

These findings suggest that modifications around the pyrrolidine structure can enhance or diminish antibacterial efficacy.

2. Enzyme Inhibition

Studies have shown that compounds with similar structures can act as inhibitors for enzymes such as acetylcholinesterase (AChE) and urease:

| Compound | Enzyme Target | IC50 (µM) |

|---|---|---|

| N-(4-Methoxyphenyl) derivative | AChE | 6.28 |

| Urease inhibitor derivative | Urease | 2.14 |

The inhibition of AChE is particularly relevant for developing treatments for neurodegenerative diseases like Alzheimer's.

3. Anticonvulsant Activity

Pyrrolidine derivatives have been explored for their anticonvulsant properties. For instance, compounds structurally related to N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)pentanamide have shown binding affinity to specific brain receptors involved in seizure modulation.

Case Studies

Several studies have investigated the biological activity of pyrrolidine derivatives:

- Study on Antibacterial Effects : A series of synthesized compounds were evaluated for their antibacterial efficacy against multiple strains, revealing that certain modifications led to enhanced activity against resistant strains .

- Enzyme Inhibition Research : Research focused on the inhibition of urease demonstrated that specific substitutions on the pyrrolidine ring could significantly lower IC50 values compared to standard inhibitors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.